Swipe
Description
Introduction
Historical Context of Swipe Compound Development
The development of this compound as a chemical compound emerged from the need to enhance weed control efficacy in cereal crops such as wheat and barley. Early herbicide formulations often relied on single active ingredients, which limited their effectiveness against diverse weed species and increased the risk of herbicide resistance. This compound’s formulation, introduced by Sharda Cropchem Limited, innovatively combined bromoxynil (present as mixed octanoate and heptanoate esters) and 2,4-D (as 2-ethylhexyl ester) to synergistically target broadleaf weeds.
The compound’s registration (No. 34380 under the Pest Control Products Act) marked a milestone in integrated weed management. By leveraging dual-action chemistry, this compound disrupted photosynthetic pathways and cell membrane integrity in weeds, providing farmers with a reliable tool for crop protection. Its development timeline aligns with advancements in esterification techniques, which improved the compound’s stability and absorption rates in plant tissues.
Table 1: Key Components of this compound Herbicide
| Active Ingredient | Chemical Formula | Concentration (g/L) |
|---|---|---|
| Bromoxynil (ester form) | C₇H₃Br₂NO | 280 |
| 2,4-D (ester form) | C₁₀H₁₈Cl₂O₂ | 280 |
Research Significance in Multidisciplinary Applications
This compound’s formulation has catalyzed research in agricultural science, environmental chemistry, and materials engineering. Its dual herbicide groups (Group 4 and 6) enable cross-disciplinary studies on resistance management and ecological impact. For instance, research into spray buffer zones has revealed this compound’s reduced drift potential compared to older phenoxy herbicides, mitigating risks to aquatic ecosystems.
In materials science, this compound’s chemical structure (C₂₄H₁₇Br₂ClI₂N₂O₅) has inspired innovations in adsorbent technologies. A 2024 study demonstrated that derivatives of this compound’s bromoxynil component could enhance uranium detection in environmental samples, showcasing its potential beyond agriculture. Additionally, the compound’s ester groups have been modeled in computational chemistry to predict interactions with soil organic matter, informing sustainable application practices.
Table 2: this compound’s Multidisciplinary Research Impact
Properties
CAS No. |
61971-51-5 |
|---|---|
Molecular Formula |
C24H17Br2ClI2N2O5 |
Molecular Weight |
862.5 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoic acid;3,5-dibromo-4-hydroxybenzonitrile;4-hydroxy-3,5-diiodobenzonitrile |
InChI |
InChI=1S/C10H11ClO3.C7H3Br2NO.C7H3I2NO/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;2*8-5-1-4(3-10)2-6(9)7(5)11/h3-5,7H,1-2H3,(H,12,13);2*1-2,11H |
InChI Key |
KKOAUIYXYLSWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C1=C(C=C(C(=C1Br)O)Br)C#N.C1=C(C=C(C(=C1I)O)I)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds/Methods
Swipe in Biometrics vs. Other Gesture Recognition Systems
Table 1 compares this compound gestures with similar touch-based interaction methods:
Key Findings:
- This compound outperforms tap and rotation gestures in biometric distinctiveness due to its multi-dimensional data .
- Slide and this compound are both continuous interfaces, but this compound’s acceleration and geometry features enhance predictive modeling robustness .
This compound Test in Geotechnical Engineering vs. Other Loading Methods
Table 2 compares the this compound Test with similar foundation analysis techniques:
Key Findings:
Preparation Methods
Substrate Materials and Their Properties
The substrate forms the foundation of swipe performance, influencing mechanical stability, thermal resistance, and compatibility with reagents. Key materials include:
Glass Fiber Filters
Cellulose-Based Materials
Synthetic Fibers
- Polyester Blends : Resistant to acidic/alkaline reagents, ideal for swipes impregnated with crown ethers or β-keto esters.
Table 1: Substrate Performance Comparison
| Material | Thermal Limit (°C) | Recovery Efficiency (%) | Primary Use Case |
|---|---|---|---|
| Glass Fiber | 300 | 79–95 | Radiochemical assays |
| Cotton | 150 | 56–72 | Field sampling |
| Polyester | 250 | 85–90 | Explosives detection |
Reagent Impregnation Techniques
Reagent integration ensures swipes can ionize or complex target analytes during thermal desorption. Methods include:
Physical Entrainment
Covalent Immobilization
Thermal and Chemical Stability Optimization
This compound functionality depends on substrate-reagent compatibility under operational conditions:
Thermal Ashing Protocols
Application-Specific Preparation Workflows
Explosives Detection Swipes
Radiochemical Swipes
- Pre-Wetting : 50 µL 0.1M HNO₃ increases ²⁴¹Am collection efficiency from 27% (dry) to 64% (wet).
- Validation : E-factor = 0.96 and atom economy = 97% for porphyrin reduction assays.
Table 2: this compound Validation Metrics
Q & A
Q. What are the ethical considerations when publishing this compound datasets containing identifiable user behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
